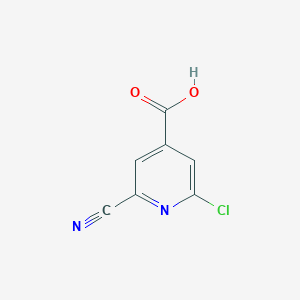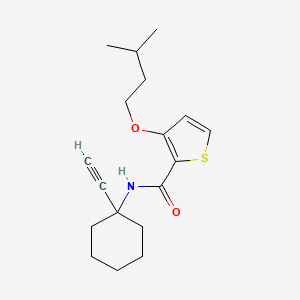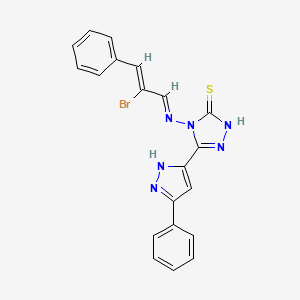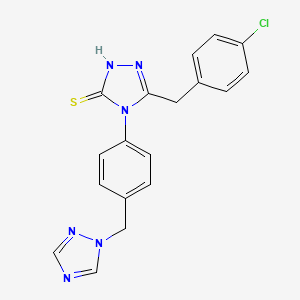
2-Chloro-6-cyanoisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-cyanoisonicotinic acid is a derivative of isonicotinic acid, characterized by the presence of a chlorine atom at the 2-position and a cyano group at the 6-position on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-cyanoisonicotinic acid typically involves the chlorination of 6-cyanoisonicotinic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-Cyanoisonicotinic acid} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods: Industrial production methods for this compound often involve large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 2-Chloro-6-cyanoisonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts like palladium on carbon (Pd/C) are employed.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typical oxidizing agents.
Major Products:
Substitution: Formation of 2-amino-6-cyanoisonicotinic acid or 2-thio-6-cyanoisonicotinic acid.
Reduction: Formation of 2-chloro-6-aminomethylisonicotinic acid.
Oxidation: Formation of 2-chloro-6-cyanopyridine-3-carboxylic acid.
科学的研究の応用
2-Chloro-6-cyanoisonicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential use in the development of anti-tuberculosis drugs, leveraging its structural similarity to isoniazid.
作用機序
The mechanism of action of 2-Chloro-6-cyanoisonicotinic acid involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to the disruption of bacterial growth and replication. The compound’s cyano group plays a crucial role in binding to the active site of the target enzyme, thereby inhibiting its function.
類似化合物との比較
- 2-Chloroisonicotinic acid
- 6-Cyanoisonicotinic acid
- 2,6-Dichloroisonicotinic acid
Comparison: 2-Chloro-6-cyanoisonicotinic acid is unique due to the presence of both chlorine and cyano groups, which confer distinct chemical reactivity and biological activity. Compared to 2-chloroisonicotinic acid, the cyano group enhances its potential as an antimicrobial agent. In contrast, 6-cyanoisonicotinic acid lacks the chlorine atom, resulting in different reactivity patterns. 2,6-Dichloroisonicotinic acid, while similar, has two chlorine atoms, which may affect its solubility and interaction with biological targets .
特性
分子式 |
C7H3ClN2O2 |
|---|---|
分子量 |
182.56 g/mol |
IUPAC名 |
2-chloro-6-cyanopyridine-4-carboxylic acid |
InChI |
InChI=1S/C7H3ClN2O2/c8-6-2-4(7(11)12)1-5(3-9)10-6/h1-2H,(H,11,12) |
InChIキー |
DRCLMCUVOXIPAM-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1C#N)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(9-tert-butyl-1,5-dicyano-4-hydroxy-3-azaspiro[5.5]undeca-1,3-dien-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B15172004.png)

![4-(3-Methylphenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine](/img/structure/B15172008.png)

![N-[2-Hydroxy-3-(tetradecyloxy)propyl]tyrosine](/img/structure/B15172020.png)
![N-[2-(3,3,3-Trifluoropropoxy)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15172024.png)

![4-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]butanamide](/img/structure/B15172027.png)
![{[2-Fluoro-4-(methoxycarbonyl)phenyl]sulfanyl}acetic acid](/img/structure/B15172047.png)
![N-[(4-chlorophenyl)(2,4-difluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B15172058.png)
![Methyl 4-[(4-isocyanatophenoxy)methyl]benzoate](/img/structure/B15172059.png)

![3-[(4-Hydroxyphenyl)sulfanyl]-2-methyl-1-(piperidin-1-yl)propan-1-one](/img/structure/B15172070.png)

